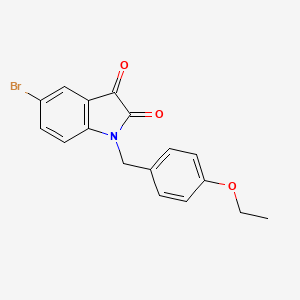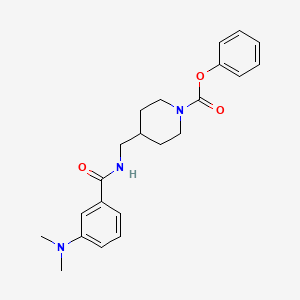
Phenyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of phenylpiperidines . Phenylpiperidines are compounds with a phenyl moiety directly attached to piperidine . They are associated with a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .
Synthesis Analysis
The synthesis of Phenyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate and similar compounds often involves the use of specific precursor chemicals . For instance, in the manufacture of fentanyl, a synthetic opioid, precursors such as norfentanyl, N-Phenyl-4-piperidinamine (4-AP), and tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP) are used .Applications De Recherche Scientifique
Anti-Acetylcholinesterase Activity
- Novel Piperidine Derivatives : A study synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated them for anti-acetylcholinesterase (anti-AChE) activity. One compound in this series showed significant potential as an antidementia agent (Sugimoto et al., 1990).
- Structure-Activity Relationships of Acetylcholinesterase Inhibitors : This research extended the structure-activity relationships (SAR) of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives, revealing enhanced anti-AChE activity through specific structural modifications (Sugimoto et al., 1992).
Central Nervous System Agents
- Spiro[isobenzofuran-1(3H),4'-piperidines] : Research on 4-(Dimethylamino)- and 4-(methylamino)-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives, found that these compounds showed significant antitetrabenazine activity, which is a property of many antidepressants (Martin et al., 1981).
Antioxidant, Antitumor, and Antimicrobial Activities
- Pyrazolopyridine Derivatives : This study investigated the antioxidant, antitumor, and antimicrobial activities of 4-(dimethylaminomethylene)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one derivatives, revealing compounds with high activity against these targets (El‐Borai et al., 2013).
Metabolism in Novel Antidepressants
- Metabolism of Lu AA21004 : A study on Lu AA21004, a novel antidepressant, examined its metabolic pathways, revealing insights into its oxidative metabolism and the enzymes involved (Hvenegaard et al., 2012).
Synthons for Heterocyclic α-Amino Acids
- Heterospirocyclic 3-Amino-2H-azirines : Research on the synthesis of N-methyl-N-phenyl-2H-azirin-3-amines with various heterocyclic rings, such as piperidine, highlighted their use as synthons for heterocyclic α-amino acids (Strässler et al., 1997).
Urokinase Receptor Targeting
- Inhibition of Breast Tumor Metastasis : A study discovered piperidine-4-carboxamide CCR5 antagonists with potent anti-HIV-1 activity. One compound showed a reduction in tumor volumes and metastasis in breast cancer models (Wang et al., 2011).
Benign Prostatic Hyperplasia Treatment
- Synthesis of RWJ 69442 : Research on the synthesis of RWJ 69442, a potent αla-adrenergic receptor antagonist, highlighted its potential for treating benign prostatic hyperplasia (Kuo et al., 2001).
Propriétés
IUPAC Name |
phenyl 4-[[[3-(dimethylamino)benzoyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-24(2)19-8-6-7-18(15-19)21(26)23-16-17-11-13-25(14-12-17)22(27)28-20-9-4-3-5-10-20/h3-10,15,17H,11-14,16H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZLENMMZICDSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

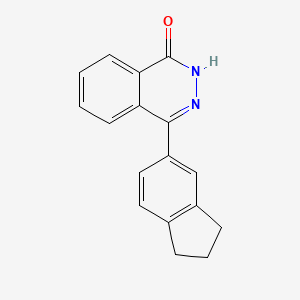
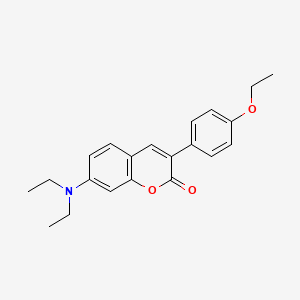

![[6-(Oxan-4-ylmethoxy)pyridin-3-yl]methanamine](/img/structure/B2691547.png)
![1-[(E)-N-[(4-methylphenyl)sulfonylmethyl]-C-phenylcarbonimidoyl]-3-(N-phenylanilino)thiourea](/img/structure/B2691548.png)
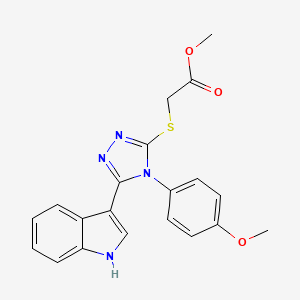
![3-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide](/img/structure/B2691552.png)
![methyl 4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2691554.png)
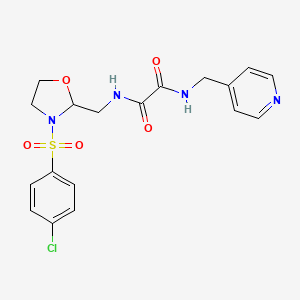
![2-(3-chlorophenylsulfonamido)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2691558.png)
![N-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2691559.png)
![8-Bromo-imidazo[1,2-A]pyridin-6-ylamine hydrochloride](/img/structure/B2691560.png)
![2-Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2691561.png)
